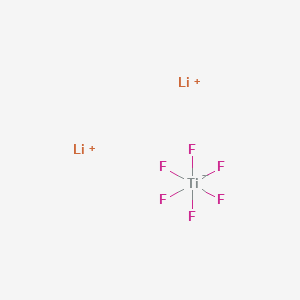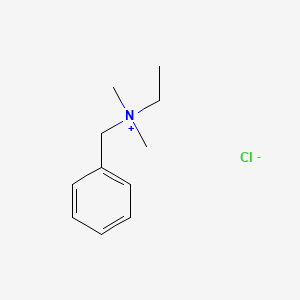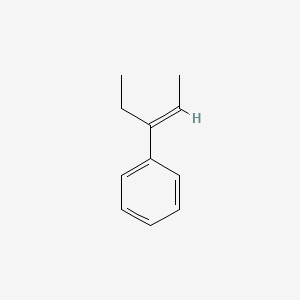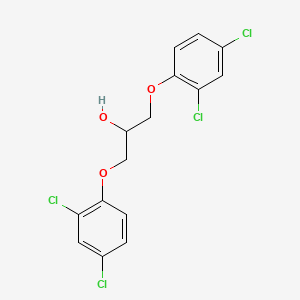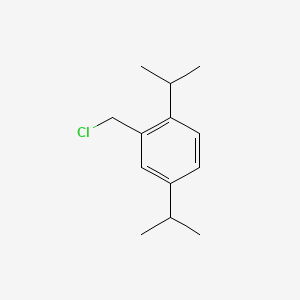
2,5-Diisopropylbenzyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Diisopropylbenzyl chloride is an organic compound that belongs to the class of benzyl chlorides It is characterized by the presence of two isopropyl groups attached to the benzene ring at the 2 and 5 positions, and a benzyl chloride group at the benzylic position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diisopropylbenzyl chloride typically involves the chlorination of 2,5-Diisopropylbenzyl alcohol. This reaction can be carried out using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents. The reaction is usually performed under reflux conditions to ensure complete conversion of the alcohol to the chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as zinc chloride (ZnCl₂), can also enhance the reaction efficiency.
化学反応の分析
Types of Reactions
2,5-Diisopropylbenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The benzyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions where the chloride is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).
Oxidation: The compound can be oxidized to form 2,5-Diisopropylbenzyl alcohol or further to 2,5-Diisopropylbenzoic acid.
Reduction: Reduction reactions can convert the benzyl chloride to the corresponding hydrocarbon, 2,5-Diisopropylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH₃). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include 2,5-Diisopropylbenzyl alcohol, 2,5-Diisopropylbenzonitrile, and 2,5-Diisopropylbenzylamine.
Oxidation: Products include 2,5-Diisopropylbenzyl alcohol and 2,5-Diisopropylbenzoic acid.
Reduction: The major product is 2,5-Diisopropylbenzene.
科学的研究の応用
2,5-Diisopropylbenzyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Medicine: It serves as a precursor for the synthesis of potential drug candidates with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: The compound is used in the production of specialty chemicals, such as fragrances, dyes, and polymers.
作用機序
The mechanism of action of 2,5-Diisopropylbenzyl chloride primarily involves its reactivity as a benzyl chloride. The compound can alkylate nucleophilic sites on biomolecules, leading to modifications that affect their functions. For example, it can react with amino groups on proteins, altering their structure and activity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
類似化合物との比較
Similar Compounds
Benzyl Chloride: A simpler analogue with a single benzyl chloride group and no isopropyl substituents.
2,4-Diisopropylbenzyl Chloride: Similar structure but with isopropyl groups at the 2 and 4 positions.
2,5-Diisopropylbenzyl Alcohol: The alcohol analogue of 2,5-Diisopropylbenzyl chloride.
Uniqueness
This compound is unique due to the presence of two isopropyl groups, which can influence its reactivity and steric properties. This makes it a valuable intermediate for synthesizing compounds with specific structural and functional characteristics.
特性
CAS番号 |
58502-84-4 |
|---|---|
分子式 |
C13H19Cl |
分子量 |
210.74 g/mol |
IUPAC名 |
2-(chloromethyl)-1,4-di(propan-2-yl)benzene |
InChI |
InChI=1S/C13H19Cl/c1-9(2)11-5-6-13(10(3)4)12(7-11)8-14/h5-7,9-10H,8H2,1-4H3 |
InChIキー |
QWGSROBWVPQERA-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C=C1)C(C)C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


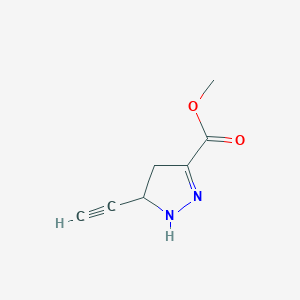
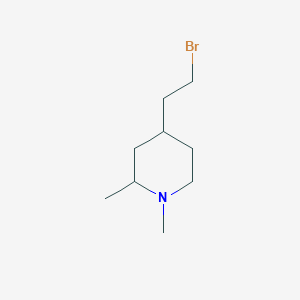
![Disodium [2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato][4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxy-1-naphthalenesulfonato] chromate](/img/structure/B13810355.png)

![tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13810386.png)

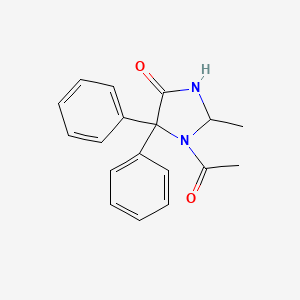

![3-{[2-(Methylcarbamoyl)pyridin-4-YL]oxy}benzoic acid](/img/structure/B13810415.png)

